molecular formula C8H8O2 B11923410 3-Allyl-4H-pyran-4-one

3-Allyl-4H-pyran-4-one

Cat. No.: B11923410
M. Wt: 136.15 g/mol
InChI Key: WYAATSAMHRXEEG-UHFFFAOYSA-N
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Description

3-Allyl-4H-pyran-4-one: is an organic compound with the molecular formula C8H8O2 pyranones , which are characterized by a six-membered ring containing one oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4H-pyran-4-one can be achieved through a multi-step process involving the following stages :

    Stage 1: 4-pyrone is reacted with a zinc chloride-2,2,6,6-tetramethylpiperidin-1-ide lithium chloride complex in tetrahydrofuran at 0°C for 2 hours under an inert atmosphere.

    Stage 2: The intermediate product is then treated with a copper(I) cyanide-lithium chloride complex in tetrahydrofuran at -40°C for 0.5 hours under an inert atmosphere.

    Stage 3: Finally, allyl bromide is added to the reaction mixture in tetrahydrofuran at temperatures ranging from -40°C to 25°C for approximately 1.08 hours under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted pyranones with various functional groups.

Comparison with Similar Compounds

Uniqueness: 3-Allyl-4H-pyran-4-one is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyranone derivatives .

Properties

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3-prop-2-enylpyran-4-one

InChI

InChI=1S/C8H8O2/c1-2-3-7-6-10-5-4-8(7)9/h2,4-6H,1,3H2

InChI Key

WYAATSAMHRXEEG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=COC=CC1=O

Origin of Product

United States

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